molecular formula C7H4IN3O2 B13127784 6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13127784
M. Wt: 289.03 g/mol
InChI Key: RNVKQRUVLCCMSS-UHFFFAOYSA-N
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Description

6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of an iodine atom at the 6th position and a fused pyrido[2,3-d]pyrimidine ring system. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridopyrimidines and fused heterocyclic compounds, depending on the nature of the reagents and reaction conditions used.

Scientific Research Applications

6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the iodine atom at the 6th position, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

6-iodo-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H4IN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13)

InChI Key

RNVKQRUVLCCMSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)I

Origin of Product

United States

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